molecular formula C18H23ClN6O2 B2807437 1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea CAS No. 1203134-20-6

1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea

Katalognummer: B2807437
CAS-Nummer: 1203134-20-6
Molekulargewicht: 390.87
InChI-Schlüssel: CDSGABBGSYLEQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(3-Chlorophenyl)-3-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)urea is a synthetic organic compound of significant interest in biomedical research, particularly in the field of oncology. This urea derivative features a pyrimidine core substituted with a morpholine ring, a structural motif commonly found in potent inhibitors of the mTOR (mechanistic target of rapamycin) kinase pathway . The mTOR signaling node is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and other proliferative diseases . Compounds with this structural profile are investigated for their ability to modulate this pathway, thereby inducing autophagy and inhibiting the growth of malignant cells . Its molecular architecture suggests potential as a key chemical tool for developing targeted therapies, especially for conditions like non-small cell lung carcinoma, renal cancer, and glioblastoma . Researchers can utilize this compound for in vitro studies to elucidate mTOR-dependent signaling mechanisms, to screen for anticancer activity in cell-based assays, and to serve as a scaffold for the design and synthesis of novel therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-(3-chlorophenyl)-3-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6O2/c1-13-22-16(12-17(23-13)25-7-9-27-10-8-25)20-5-6-21-18(26)24-15-4-2-3-14(19)11-15/h2-4,11-12H,5-10H2,1H3,(H,20,22,23)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSGABBGSYLEQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues from Quinazoline-Urea Derivatives ()

The compounds in share urea linkers and 3-chlorophenyl groups but differ in their heterocyclic cores and substituents:

Compound ID Core Structure Substituent Yield (%) Melting Point (°C) Key Features
12 Quinazoline 3-Chlorobenzyl 32 225.5–227 High stability, moderate yield
13 Quinazoline 3-Fluorobenzyl 39 210.8–212 Improved yield, fluorinated substituent
Target Pyrimidine-morpholine 2-((2-methyl-6-morpholino) N/A N/A Enhanced solubility (morpholine)

Key Observations :

  • The target compound replaces the quinazoline core with a pyrimidine-morpholine system, which may improve solubility and kinase selectivity compared to quinazoline-based analogs like 12 and 13 .
  • Morpholine’s electron-donating properties could enhance interactions with ATP-binding pockets in kinases, a feature absent in fluorinated or chlorinated benzyl groups in 12 and 13 .
Pyrimidine-Based Urea Derivatives ()

A closely related compound, 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea (RN: 933253-86-2), shares the urea linker and pyrimidine core but substitutes morpholine with pyrrolidine:

Feature Target Compound RN 933253-86-2
Pyrimidine Substituent 2-methyl-6-morpholinopyrimidin 4-methyl-6-pyrrolidinyl
Solubility Likely higher (morpholine) Moderate (pyrrolidine)
Pharmacokinetics Prolonged half-life (predicted) Shorter metabolic clearance

Key Observations :

  • The morpholine group in the target compound may confer better aqueous solubility compared to pyrrolidine, which is more lipophilic .
  • Pyrrolidine’s conformational flexibility might reduce target specificity compared to morpholine’s rigid ring .
Functional Analogues with Antiangiogenic Activity ()

Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) demonstrates antiangiogenic effects by inhibiting VEGFR-2 and kinase activity, comparable to sorafenib .

Parameter T.2 Target Compound (Predicted)
Target VEGFR-2 kinase Likely kinase inhibition
Substituent Triazole-methoxybenzyl Pyrimidine-morpholine
Mechanism Downregulates VEGFR-2 Potential dual kinase/PD-L1

Key Observations :

  • The target compound’s pyrimidine-morpholine system may offer broader kinase inhibition (e.g., c-Myc, PD-L1) compared to T.2’s triazole-focused structure .
  • Both compounds utilize urea for hydrogen bonding, but the target’s pyrimidine core could enhance binding to hydrophobic kinase pockets.

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., distinguishing morpholine protons at δ 3.5–3.7 ppm) and urea carbonyl signals (~δ 155–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ for C20_{20}H25_{25}ClN6_6O2_2: 429.18) and detects synthetic byproducts .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .

What strategies are employed to identify biological targets for urea-pyrimidine hybrids in cancer research?

Advanced Research Question

  • Kinase profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to screen for activity against tyrosine kinases (e.g., EGFR, VEGFR) linked to morpholine-pyrimidine scaffolds .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by observing protein stabilization upon compound binding .
  • RNA-seq or proteomics : Compare gene/protein expression in treated vs. untreated cancer cells to identify downstream pathways .

How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?

Advanced Research Question

  • Pharmacokinetic analysis : Measure plasma half-life, bioavailability, and tissue distribution (e.g., via LC-MS/MS) to identify metabolic instability or poor absorption .
  • Metabolite profiling : Identify active/inactive metabolites using liver microsomes and UPLC-QTOF-MS .
  • Dose-response recalibration : Adjust dosing regimens in animal models to align with in vitro IC50_{50} values (e.g., scaling from μM to mg/kg) .

What computational tools are recommended for predicting binding modes of this compound with putative targets?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions between the urea carbonyl and kinase ATP-binding pockets (e.g., hydrogen bonds with hinge regions) .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on morpholine ring dynamics .
  • Free energy calculations : MM-GBSA estimates binding affinity (ΔG) to prioritize synthetic analogs .

How can structure-activity relationship (SAR) studies guide modifications to enhance selectivity?

Advanced Research Question

  • Core modifications : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate lipophilicity (logP) and target affinity .
  • Side chain variations : Introduce methyl or ethyl groups on the ethylenediamine linker to reduce off-target effects .
  • Morpholine substitution : Test pyrrolidine or piperazine analogs to alter steric hindrance in kinase binding pockets .

What in vitro assays are most suitable for evaluating anticancer activity?

Basic Research Question

  • Cell viability assays : MTT or CellTiter-Glo in cancer cell lines (e.g., MCF-7, A549) with IC50_{50} determination .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining and caspase-3/7 activation .
  • Migration inhibition : Scratch/wound-healing assays to assess anti-metastatic potential .

How can researchers address solubility challenges in preclinical testing?

Basic Research Question

  • Co-solvent systems : Use DMSO/PEG-400 or cyclodextrin-based formulations for in vivo administration .
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

What analytical methods quantify compound stability under physiological conditions?

Advanced Research Question

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C, monitoring degradation via UPLC-MS .
  • Light/oxidation stability : Use ICH guidelines (Q1B) to assess photodegradation pathways .

How can researchers validate target specificity to minimize off-target effects?

Advanced Research Question

  • CRISPR-Cas9 knockout : Generate target-deficient cell lines and compare compound efficacy .
  • Selectivity panels : Screen against unrelated enzymes (e.g., cytochrome P450s) to rule out promiscuity .
  • Cryo-EM/X-ray crystallography : Resolve compound-target complexes to confirm binding site interactions .

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